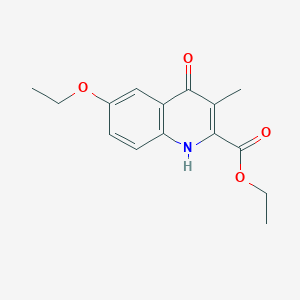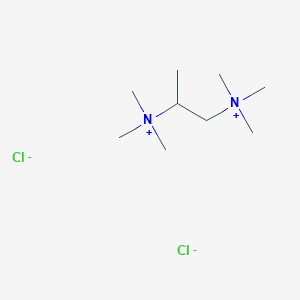
N~1~,N~1~,N~1~,N~2~,N~2~,N~2~-Hexamethylpropane-1,2-bis(aminium) dichloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~1~,N~1~,N~1~,N~2~,N~2~,N~2~-Hexamethylpropane-1,2-bis(aminium) dichloride: is a quaternary ammonium compound. It is characterized by the presence of two aminium groups attached to a propane backbone, with each nitrogen atom bonded to three methyl groups. This compound is commonly used in various chemical and industrial applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N1,N~1~,N~1~,N~2~,N~2~,N~2~-Hexamethylpropane-1,2-bis(aminium) dichloride typically involves the reaction of propane-1,2-diamine with excess methyl iodide. The reaction proceeds through the formation of intermediate methylated amines, which are subsequently converted to the quaternary ammonium salt by further methylation and treatment with hydrochloric acid.
Industrial Production Methods: In industrial settings, the production of this compound is scaled up by using continuous flow reactors to ensure efficient mixing and reaction control. The process involves the careful addition of methyl iodide to a solution of propane-1,2-diamine under controlled temperature and pressure conditions. The final product is purified through crystallization and filtration to obtain the dichloride salt.
Chemical Reactions Analysis
Types of Reactions: N1,N~1~,N~1~,N~2~,N~2~,N~2~-Hexamethylpropane-1,2-bis(aminium) dichloride undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the chloride ions are replaced by other nucleophiles.
Oxidation and Reduction Reactions: The aminium groups can be oxidized or reduced under specific conditions, leading to the formation of different products.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium iodide, and other nucleophiles. The reactions are typically carried out in aqueous or organic solvents at moderate temperatures.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are used for oxidation reactions, often under acidic or basic conditions.
Major Products Formed:
Substitution Products: Depending on the nucleophile used, various substituted quaternary ammonium salts can be formed.
Oxidation Products: Oxidation of the aminium groups can lead to the formation of N-oxides or other oxidized derivatives.
Scientific Research Applications
Chemistry: N1,N~1~,N~1~,N~2~,N~2~,N~2~-Hexamethylpropane-1,2-bis(aminium) dichloride is used as a phase transfer catalyst in organic synthesis, facilitating the transfer of reactants between different phases.
Biology and Medicine: In biological research, this compound is used as a disinfectant and antiseptic due to its antimicrobial properties. It is also studied for its potential use in drug delivery systems.
Industry: The compound is employed in the production of surfactants, fabric softeners, and antistatic agents. Its ability to modify surface properties makes it valuable in various industrial applications.
Mechanism of Action
The mechanism of action of N1,N~1~,N~1~,N~2~,N~2~,N~2~-Hexamethylpropane-1,2-bis(aminium) dichloride involves its interaction with cell membranes. The quaternary ammonium groups disrupt the lipid bilayer, leading to cell lysis and death. This property is particularly useful in its role as a disinfectant and antiseptic.
Comparison with Similar Compounds
Tetramethylammonium chloride: Similar in structure but with only one quaternary ammonium group.
Hexadecyltrimethylammonium chloride: Contains a longer alkyl chain, leading to different physical properties.
Uniqueness: N1,N~1~,N~1~,N~2~,N~2~,N~2~-Hexamethylpropane-1,2-bis(aminium) dichloride is unique due to its dual quaternary ammonium groups, which enhance its antimicrobial activity and make it more effective in disrupting cell membranes compared to compounds with a single quaternary ammonium group.
Properties
CAS No. |
63888-52-8 |
|---|---|
Molecular Formula |
C9H24Cl2N2 |
Molecular Weight |
231.20 g/mol |
IUPAC Name |
trimethyl-[1-(trimethylazaniumyl)propan-2-yl]azanium;dichloride |
InChI |
InChI=1S/C9H24N2.2ClH/c1-9(11(5,6)7)8-10(2,3)4;;/h9H,8H2,1-7H3;2*1H/q+2;;/p-2 |
InChI Key |
DJOTZEPRQVKKKA-UHFFFAOYSA-L |
Canonical SMILES |
CC(C[N+](C)(C)C)[N+](C)(C)C.[Cl-].[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(Triphenylstannyl)methyl]cyclohexan-1-ol](/img/structure/B14510049.png)
![N-Ethyl-N'-[4-methoxy-6-(piperidin-1-yl)-1,3,5-triazin-2-yl]thiourea](/img/structure/B14510055.png)
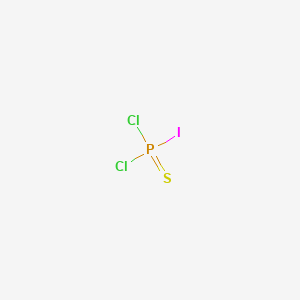

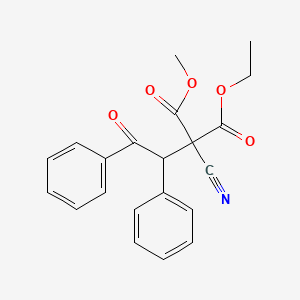
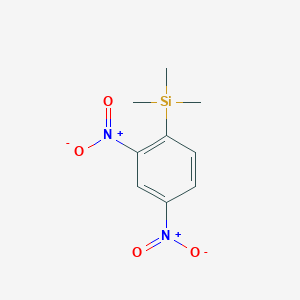
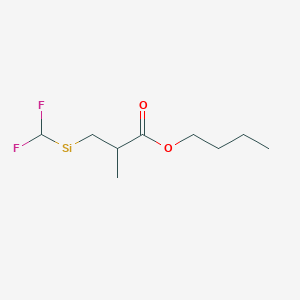
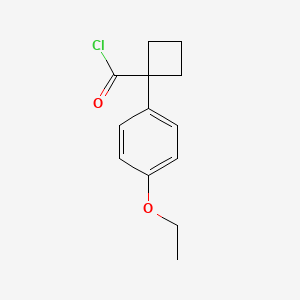
![Butanamide, 2-[2,4-bis(1,1-dimethylpropyl)phenoxy]-N-[4-[4,5-dihydro-5-oxo-4-[(1-phenyl-1H-tetrazol-5-yl)thio]-3-(1-pyrrolidinyl)-1H-pyrazol-1-yl]phenyl]-, monohydrochloride](/img/structure/B14510084.png)
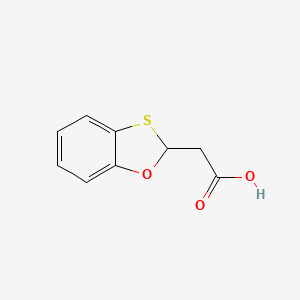
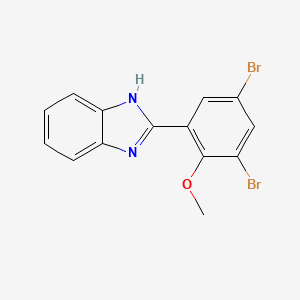

![1-Amino-3-bromo-2-methyl-1H-imidazo[1,2-a]pyrimidin-4-ium bromide](/img/structure/B14510111.png)
